

Application Note: A Biomimetic Approach to the Total Synthesis of (-)-5-Deoxyenterocin

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Compound of Interest

Compound Name: Deoxyenterocin

Cat. No.: B10789068

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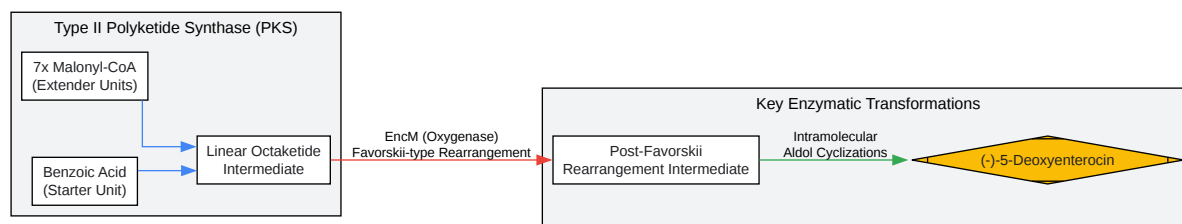
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.

Introduction

Deoxyenterocin is a polyketide natural product that, along with its hydroxylated analog enterocin, exhibits significant antibiotic activity. These molecules are produced by various *Streptomyces* species and feature a complex, highly oxygenated tricyclic core.^[1] The intricate architecture of these compounds makes them challenging targets for chemical synthesis. Nature, however, assembles them efficiently via a type II polyketide synthase (PKS) pathway.^{[1][2]} A biomimetic synthesis approach, which mimics key steps of the natural biosynthetic pathway, offers an elegant strategy to access these complex molecules. This note details a biomimetic strategy for the total synthesis of (-)-5-**deoxyenterocin**, focusing on a key cascade reaction that emulates the proposed biological cyclization.^{[3][4][5]}

Proposed Biosynthetic Pathway of Deoxyenterocin

The biosynthesis of enterocin and **deoxyenterocin** is believed to originate from an octaketide chain assembled by a type II polyketide synthase, using benzoic acid as a starter unit and seven malonyl-CoA extender units.^{[1][2]} A key step in the pathway is a Favorskii-type rearrangement catalyzed by the FAD-dependent oxygenase EncM, which transforms a linear polyketide intermediate into a precursor with the characteristic carbon skeleton.^{[1][6]} The final tricyclic scaffold of 5-**deoxyenterocin** is then proposed to be formed through a series of intramolecular aldol reactions.^[1]

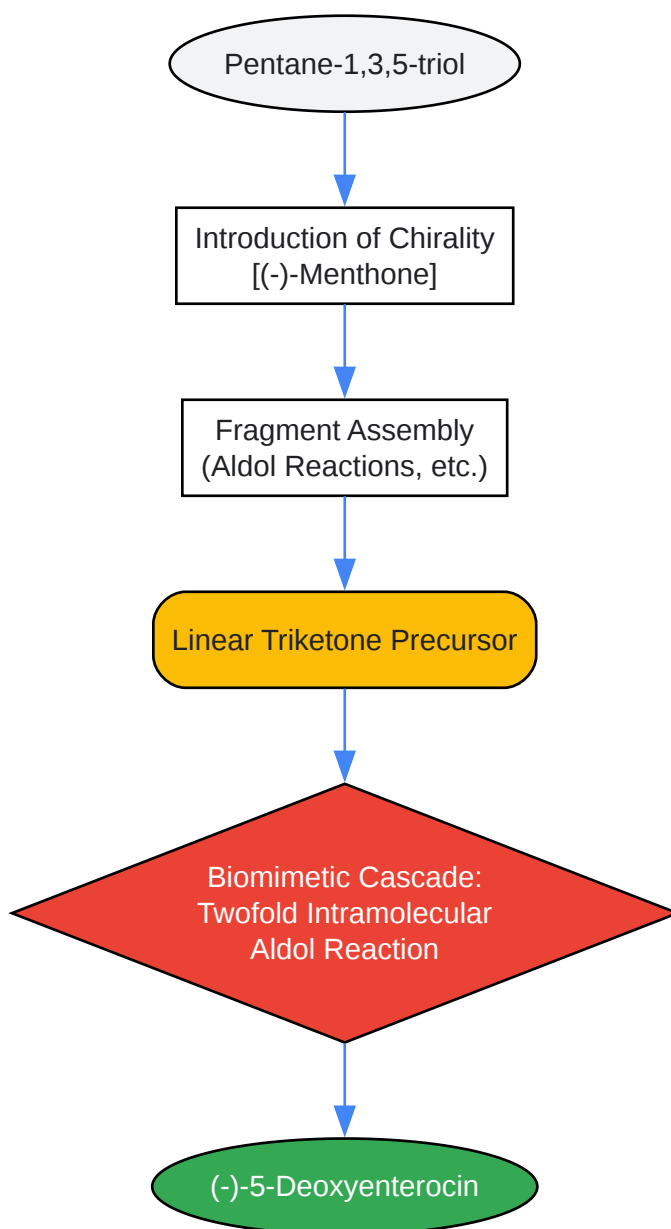


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Caption: Proposed biosynthetic pathway for 5-**deoxyenterocin**.

Biomimetic Synthesis Workflow

The first total synthesis of (-)-5-**deoxyenterocin** was accomplished in 16 steps, with the key final step being a biomimetic twofold intramolecular aldol reaction.[3][4][5] This reaction mimics the proposed final cyclization steps in the natural biosynthesis. The synthesis begins with an achiral precursor, pentane-1,3,5-triol, and utilizes (-)-menthone as a chiral auxiliary to establish the correct stereochemistry.[3][7] The linear precursor, a complex triketone, is carefully assembled through a series of reactions including aldol additions and oxidations.[3] The crucial biomimetic cascade is then triggered to form the tricyclic core of **deoxyenterocin** in a single, albeit low-yielding, step.[4][5]



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Caption: Workflow for the total synthesis of (-)-5-deoxyenterocin.

Experimental Protocols

This section provides a representative protocol for the key biomimetic cyclization step, based on the synthesis reported by Koser and Bach. For complete experimental details, users should consult the primary literature.[3]

Protocol: Biomimetic Twofold Intramolecular Aldol Reaction

- **Precursor Preparation:** The linear triketone precursor (2) is synthesized over 15 steps from pentane-1,3,5-triol.^[3]
- **Reaction Setup:**
 - Dissolve the triketone precursor in a suitable aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
 - Cool the solution to a low temperature (e.g., -78 °C) to control the reaction kinetics and minimize side products.
- **Base Addition:**
 - Slowly add a non-nucleophilic base, such as lithium hexamethyldisilazide (LHMDS), to the cooled solution. The base initiates the cascade by deprotonating an alpha-carbon to form an enolate.^[3]
- **Reaction Cascade:**
 - Upon base addition, the first intramolecular aldol reaction occurs, forming one of the rings of the tricyclic system.
 - A second intramolecular aldol reaction follows, completing the formation of the 2-oxabicyclo[3.3.1]nonane core.
- **Quenching and Workup:**
 - After a specified time, quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride solution).
 - Allow the mixture to warm to room temperature.
 - Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification:
 - Purify the crude product using column chromatography on silica gel to isolate (-)-5-deoxyenterocin.

Data Presentation

The total synthesis of (-)-5-deoxyenterocin is a lengthy and challenging process, reflected in the overall yield. The key biomimetic step, while elegant, suffered from geometrical constraints that resulted in a low yield.[4][5]

Parameter	Value	Reference
Starting Material	Pentane-1,3,5-triol	[3][4][5]
Longest Linear Sequence	16 steps	[3][4][7]
Overall Yield	0.2%	[3][4][7]
Biomimetic Aldol Cascade Yield	10%	[4][5]
Chiral Auxiliary	(-)-Menthone	[3][4]

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References

1. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
2. In Vitro Biosynthesis of Unnatural Enterocin and Wailupemycin Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]
4. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. New insights into bacterial type II polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions | Scilit [scilit.com]
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